molecular formula C22H31NO11 B13752831 1,3-Benzodioxole-2-acetic acid, 2-methyl-, 2-diethylaminoethyl ester, citrate CAS No. 50836-13-0

1,3-Benzodioxole-2-acetic acid, 2-methyl-, 2-diethylaminoethyl ester, citrate

Cat. No.: B13752831
CAS No.: 50836-13-0
M. Wt: 485.5 g/mol
InChI Key: XGYJPDGPSTWMTO-UHFFFAOYSA-N
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Description

1,3-Benzodioxole-2-acetic acid, 2-methyl-, 2-diethylaminoethyl ester, citrate is a complex organic compound that belongs to the benzodioxole family This compound is characterized by its unique structure, which includes a benzodioxole ring fused with an acetic acid ester and a diethylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxole-2-acetic acid, 2-methyl-, 2-diethylaminoethyl ester, citrate typically involves multiple steps. One common method starts with the esterification of 3,4-(methylenedioxy)phenylacetic acid using oxalyl chloride and methanol . This intermediate is then reacted with 2-methyl-2-diethylaminoethyl chloride under basic conditions to form the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole-2-acetic acid, 2-methyl-, 2-diethylaminoethyl ester, citrate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole-2-acetic acid, 2-methyl-, 2-diethylaminoethyl ester, citrate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways . The compound’s structure allows it to bind to active sites on enzymes, blocking their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzodioxole-2-acetic acid, 2-methyl-, 2-diethylaminoethyl ester, citrate is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

50836-13-0

Molecular Formula

C22H31NO11

Molecular Weight

485.5 g/mol

IUPAC Name

2-(diethylamino)ethyl 2-(2-methyl-1,3-benzodioxol-2-yl)acetate;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C16H23NO4.C6H8O7/c1-4-17(5-2)10-11-19-15(18)12-16(3)20-13-8-6-7-9-14(13)21-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h6-9H,4-5,10-12H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

XGYJPDGPSTWMTO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)CC1(OC2=CC=CC=C2O1)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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